molecular formula C20H23N3O4S B14910921 1-(4-Methoxybenzenesulfonyl)-8'-methyl-3',4'-dihydro-1'h-spiro[piperidine-4,2'-quinazoline]-4'-one

1-(4-Methoxybenzenesulfonyl)-8'-methyl-3',4'-dihydro-1'h-spiro[piperidine-4,2'-quinazoline]-4'-one

Cat. No.: B14910921
M. Wt: 401.5 g/mol
InChI Key: ICIKCAVMZSCRLG-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzenesulfonyl)-8’-methyl-3’,4’-dihydro-1’h-spiro[piperidine-4,2’-quinazoline]-4’-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a spiro linkage, which connects a piperidine ring to a quinazoline moiety, along with a methoxybenzenesulfonyl group.

Preparation Methods

The synthesis of 1-(4-Methoxybenzenesulfonyl)-8’-methyl-3’,4’-dihydro-1’h-spiro[piperidine-4,2’-quinazoline]-4’-one involves multiple steps, typically starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.

    Introduction of the Quinazoline Moiety: The quinazoline ring is introduced through a condensation reaction with suitable reagents.

    Spiro Linkage Formation: The spiro linkage is formed by reacting the piperidine and quinazoline intermediates under specific conditions.

    Attachment of the Methoxybenzenesulfonyl Group: The final step involves the sulfonylation reaction to attach the methoxybenzenesulfonyl group to the spiro compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Methoxybenzenesulfonyl)-8’-methyl-3’,4’-dihydro-1’h-spiro[piperidine-4,2’-quinazoline]-4’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the quinazoline or piperidine rings.

    Substitution: The methoxybenzenesulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield specific fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(4-Methoxybenzenesulfonyl)-8’-methyl-3’,4’-dihydro-1’h-spiro[piperidine-4,2’-quinazoline]-4’-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzenesulfonyl)-8’-methyl-3’,4’-dihydro-1’h-spiro[piperidine-4,2’-quinazoline]-4’-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Methoxybenzenesulfonyl)-8’-methyl-3’,4’-dihydro-1’h-spiro[piperidine-4,2’-quinazoline]-4’-one can be compared with other similar compounds, such as:

    1-(4-Methoxybenzenesulfonyl)-7’-methyl-5’h-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]: This compound has a similar spiro linkage but differs in the quinazoline moiety.

    Methyl 1-[(4-phenoxyphenyl)sulfonyl]piperidine-4-carboxylate: This compound has a different sulfonyl group and a carboxylate functional group.

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

1'-(4-methoxyphenyl)sulfonyl-8-methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one

InChI

InChI=1S/C20H23N3O4S/c1-14-4-3-5-17-18(14)21-20(22-19(17)24)10-12-23(13-11-20)28(25,26)16-8-6-15(27-2)7-9-16/h3-9,21H,10-13H2,1-2H3,(H,22,24)

InChI Key

ICIKCAVMZSCRLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NC3(N2)CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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